REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12](Cl)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])([CH3:4])([CH3:3])[CH3:2].[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CS(C)=O>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])([CH3:4])([CH3:3])[CH3:2]
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Name
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(5-chloro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
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Quantity
|
1.62 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
2.18 mL
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Type
|
reactant
|
Smiles
|
N1CCOCC1
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
CS(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N1CCOCC1)C(F)(F)F)[N+](=O)[O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |